molecular formula C8H5NO3S B3095036 4-Hydroxybenzothiazole-2-carboxylic acid CAS No. 1261783-68-9

4-Hydroxybenzothiazole-2-carboxylic acid

Cat. No.: B3095036
CAS No.: 1261783-68-9
M. Wt: 195.2 g/mol
InChI Key: GZOCLTNXCHWKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO3S. It is a derivative of benzothiazole, characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of 4-Hydroxybenzothiazole-2-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with carbon dioxide (CO2) under specific conditions to form the benzothiazole ring . Industrial production methods often employ green chemistry principles to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

4-Hydroxybenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted benzothiazoles .

Comparison with Similar Compounds

4-Hydroxybenzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:

The unique combination of hydroxyl and carboxylic acid groups in this compound imparts distinct chemical properties and enhances its versatility in various applications .

Properties

IUPAC Name

4-hydroxy-1,3-benzothiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-2-1-3-5-6(4)9-7(13-5)8(11)12/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOCLTNXCHWKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Hydroxybenzothiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.